molecular formula C8H7I2NO B1658997 n-(3,5-Diiodophenyl)acetamide CAS No. 6286-37-9

n-(3,5-Diiodophenyl)acetamide

Cat. No.: B1658997
CAS No.: 6286-37-9
M. Wt: 386.96 g/mol
InChI Key: MTDBACVTKZPVSF-UHFFFAOYSA-N
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Description

N-(3,5-Diiodophenyl)acetamide is an acetamide derivative featuring two iodine atoms at the 3- and 5-positions of the phenyl ring. Iodine’s high atomic weight and electronegativity significantly influence molecular interactions, solubility, and pharmacological activity. This compound’s applications may span organic synthesis, crystallography, and drug development, particularly in contexts where halogenated aromatic systems are critical .

Properties

CAS No.

6286-37-9

Molecular Formula

C8H7I2NO

Molecular Weight

386.96 g/mol

IUPAC Name

N-(3,5-diiodophenyl)acetamide

InChI

InChI=1S/C8H7I2NO/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,1H3,(H,11,12)

InChI Key

MTDBACVTKZPVSF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC(=C1)I)I

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)I)I

Other CAS No.

6286-37-9

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring dictate electronic, steric, and solubility characteristics. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Solubility Key Interactions
N-(3,5-Diiodophenyl)acetamide I, I ~400 (estimated) Low (iodine’s hydrophobicity) Halogen bonding, π-stacking
N-(3,5-Dichlorophenyl)acetamide Cl, Cl ~220 Moderate in polar solvents N–H⋯O/Cl hydrogen bonds
N-(3,5-Dimethylphenyl)acetamide CH₃, CH₃ 163.22 Moderate in organic solvents Van der Waals, C–H⋯π
N-(3,5-Dimethoxyphenyl)acetamide OCH₃, OCH₃ ~195 High in polar solvents Hydrogen bonding (methoxy groups)
N-(3,5-Dibromophenyl)acetamide Br, Br ~298 Low to moderate Halogen bonding, hydrophobic effects

Key Observations :

  • Electron-Withdrawing Halogens (I, Cl, Br) : Increase molecular polarity and enable halogen bonding, critical for crystallographic packing (e.g., N–H⋯Cl interactions in dichloro derivatives ). Iodine’s larger size enhances hydrophobic effects, reducing aqueous solubility compared to chloro analogs.
  • Electron-Donating Groups (CH₃, OCH₃) : Methyl groups enhance lipophilicity, favoring organic solvent solubility, while methoxy groups improve polar interactions and solubility in aqueous media .

Key Observations :

  • Halogenated Derivatives : Iodine and bromine enhance bioactivity in radiotherapy and antimicrobial contexts due to their ability to participate in halogen bonding and redox reactions .
  • Methoxy and Hydroxyl Derivatives : Improved solubility and metabolic stability (e.g., paracetamol analogs ).

Crystallographic and Structural Insights

  • N-(3,5-Dichlorophenyl)acetamide : Exhibits planar molecular geometry stabilized by N–H⋯O and N–H⋯Cl hydrogen bonds, forming chains along the a-axis .
  • This compound : Expected to show similar planarity but with larger unit cells due to iodine’s van der Waals radius. Halogen bonding may dominate over hydrogen bonding .
  • N-(3,5-Dimethylphenyl)acetamide: Non-planar packing due to steric hindrance from methyl groups, reducing crystallinity compared to halogenated analogs .

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